(2S)-1-tert-butylsulfinyl-2-(4-fluorophenyl)pyrrolidine
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Overview
Description
(S)-1-((S)-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a tert-butylsulfinyl group and a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((S)-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the tert-Butylsulfinyl Group: The tert-butylsulfinyl group is introduced via a sulfoxidation reaction using tert-butylsulfinyl chloride and a suitable base.
Attachment of the 4-Fluorophenyl Group: The 4-fluorophenyl group is introduced through a nucleophilic substitution reaction, often using a fluorobenzene derivative and a suitable nucleophile.
Industrial Production Methods
Industrial production of (S)-1-((S)-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinyl group, to form sulfone derivatives.
Reduction: Reduction reactions can target the sulfinyl group, converting it back to a sulfide.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
(S)-1-((S)-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biological Studies: It is employed in studies investigating the interactions of chiral compounds with biological targets.
Industrial Applications: The compound is used in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-1-((S)-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows for selective binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-tert-butylsulfinyl-2-phenylpyrrolidine: Lacks the fluorine atom, which may affect its reactivity and binding properties.
(S)-tert-butylsulfinyl-2-(4-chlorophenyl)pyrrolidine: Contains a chlorine atom instead of fluorine, leading to different electronic and steric effects.
(S)-tert-butylsulfinyl-2-(4-methylphenyl)pyrrolidine: Features a methyl group, which influences its hydrophobicity and steric interactions.
Uniqueness
(S)-1-((S)-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and binding affinity in various applications.
Properties
Molecular Formula |
C14H20FNOS |
---|---|
Molecular Weight |
269.38 g/mol |
IUPAC Name |
(2S)-1-tert-butylsulfinyl-2-(4-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C14H20FNOS/c1-14(2,3)18(17)16-10-4-5-13(16)11-6-8-12(15)9-7-11/h6-9,13H,4-5,10H2,1-3H3/t13-,18?/m0/s1 |
InChI Key |
SOHDPWOODHXWCS-FVRDMJKUSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N1CCC[C@H]1C2=CC=C(C=C2)F |
Canonical SMILES |
CC(C)(C)S(=O)N1CCCC1C2=CC=C(C=C2)F |
Origin of Product |
United States |
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